molecular formula C23H21N3O3 B2610706 N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea CAS No. 866137-51-1

N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea

Cat. No.: B2610706
CAS No.: 866137-51-1
M. Wt: 387.439
InChI Key: MIRFOWKPTRJMSL-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a benzoxazine ring fused with a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with a carbonyl compound under acidic or basic conditions.

    Urea Formation: The benzoxazine intermediate is then reacted with dibenzylamine and an isocyanate to form the urea linkage. This step often requires the use of a catalyst and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes or receptors, aiming to discover new therapeutic agents.

Medicine

In medicinal chemistry, N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzoxazine ring and urea moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzylurea: Lacks the benzoxazine ring, making it less complex and potentially less bioactive.

    N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)urea: Contains a benzothiazine ring instead of a benzoxazine ring, which may alter its chemical and biological properties.

Uniqueness

N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea is unique due to the presence of the benzoxazine ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other urea derivatives and expands its range of applications.

Properties

IUPAC Name

1,1-dibenzyl-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-22-16-29-21-12-11-19(13-20(21)25-22)24-23(28)26(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRFOWKPTRJMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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